1-[2-Amino-1-(1-ethyl-1H-pyrazol-5-yl)ethyl]cyclopentane-1-carboxylic acid
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Overview
Description
1-[2-Amino-1-(1-ethyl-1H-pyrazol-5-yl)ethyl]cyclopentane-1-carboxylic acid is a complex organic compound featuring a cyclopentane ring substituted with an aminoethyl group and a pyrazole moiety
Preparation Methods
The synthesis of 1-[2-Amino-1-(1-ethyl-1H-pyrazol-5-yl)ethyl]cyclopentane-1-carboxylic acid typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with an appropriate 1,3-dicarbonyl compound.
Alkylation: The pyrazole ring is then alkylated with an ethyl group.
Aminoethylation: Introduction of the aminoethyl group is done through a nucleophilic substitution reaction.
Cyclopentane ring formation: The final step involves the formation of the cyclopentane ring, which can be achieved through a cyclization reaction.
Industrial production methods may involve optimization of these steps to increase yield and purity, often using catalysts and controlled reaction conditions to ensure consistency and scalability.
Chemical Reactions Analysis
1-[2-Amino-1-(1-ethyl-1H-pyrazol-5-yl)ethyl]cyclopentane-1-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of alcohols or amines.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule, using reagents like alkyl halides or acyl chlorides.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-[2-Amino-1-(1-ethyl-1H-pyrazol-5-yl)ethyl]cyclopentane-1-carboxylic acid has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules, particularly in the development of heterocyclic compounds.
Biology: The compound’s structure allows it to interact with various biological targets, making it a candidate for drug discovery and development.
Medicine: Potential therapeutic applications include its use as an anti-inflammatory, antimicrobial, or anticancer agent, depending on its interaction with specific biological pathways.
Industry: It can be used in the production of specialty chemicals and materials, leveraging its unique chemical properties.
Mechanism of Action
The mechanism of action of 1-[2-Amino-1-(1-ethyl-1H-pyrazol-5-yl)ethyl]cyclopentane-1-carboxylic acid involves its interaction with molecular targets such as enzymes or receptors. The pyrazole moiety can bind to active sites, inhibiting or modulating the activity of specific proteins. This interaction can trigger a cascade of biochemical events, leading to the compound’s observed effects.
Comparison with Similar Compounds
1-[2-Amino-1-(1-ethyl-1H-pyrazol-5-yl)ethyl]cyclopentane-1-carboxylic acid can be compared with other similar compounds, such as:
1-[2-Amino-1-(1-methyl-1H-pyrazol-5-yl)ethyl]cyclopentane-1-carboxylic acid: This compound differs by the presence of a methyl group instead of an ethyl group on the pyrazole ring.
1-[2-Amino-1-(1-ethyl-1H-pyrazol-3-yl)ethyl]cyclopentane-1-carboxylic acid: The position of the aminoethyl group on the pyrazole ring is different, which can affect its reactivity and biological activity.
Properties
Molecular Formula |
C13H21N3O2 |
---|---|
Molecular Weight |
251.32 g/mol |
IUPAC Name |
1-[2-amino-1-(2-ethylpyrazol-3-yl)ethyl]cyclopentane-1-carboxylic acid |
InChI |
InChI=1S/C13H21N3O2/c1-2-16-11(5-8-15-16)10(9-14)13(12(17)18)6-3-4-7-13/h5,8,10H,2-4,6-7,9,14H2,1H3,(H,17,18) |
InChI Key |
OFSAAGPHBCWXJT-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C(=CC=N1)C(CN)C2(CCCC2)C(=O)O |
Origin of Product |
United States |
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